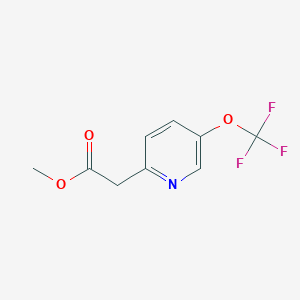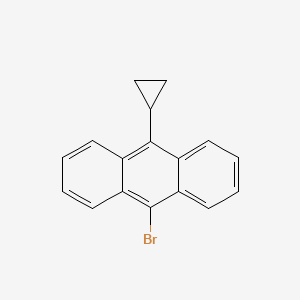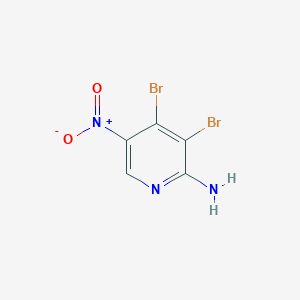
3,4-Dibromo-5-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dibromo-5-nitropyridin-2-amine: is a chemical compound with the molecular formula C₅H₄Br₂N₃O₂. It belongs to the pyridine family and contains bromine and nitro functional groups. The compound’s structure consists of a pyridine ring substituted with two bromine atoms and a nitro group at specific positions .
Vorbereitungsmethoden
The synthesis of 3,4-Dibromo-5-nitropyridin-2-amine involves Suzuki cross-coupling reactions. Here are the key steps:
- Starting material: 5-bromo-2-methylpyridin-3-amine (also known as 2-amino-5-bromo-3-nitropyridine ).
- Reaction: Palladium-catalyzed Suzuki cross-coupling with various arylboronic acids.
- Yield: Moderate to good yield of novel pyridine derivatives.
- Reaction pathway: Direct coupling or via N-[5-bromo-2-methylpyridine-3-yl]acetamide .
Analyse Chemischer Reaktionen
3,4-Dibromo-5-nitropyridin-2-amine: can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions contribute to its versatility in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.
Biology: It may serve as a probe in biological studies or as a building block for designing bioactive molecules.
Industry: Its derivatives could be useful in materials science, liquid crystals, or other industrial applications.
Wirkmechanismus
The exact mechanism by which 3,4-Dibromo-5-nitropyridin-2-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related pyridine derivatives. Its uniqueness lies in the combination of bromine and nitro substituents, which affect its properties and reactivity.
Eigenschaften
Molekularformel |
C5H3Br2N3O2 |
|---|---|
Molekulargewicht |
296.90 g/mol |
IUPAC-Name |
3,4-dibromo-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Br2N3O2/c6-3-2(10(11)12)1-9-5(8)4(3)7/h1H,(H2,8,9) |
InChI-Schlüssel |
CITZWNLALQJRGZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)N)Br)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11,12-Bis(4-phenylphenyl)indolo[2,3-a]carbazole](/img/structure/B13132225.png)
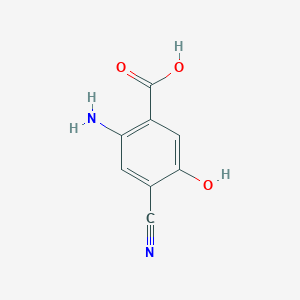

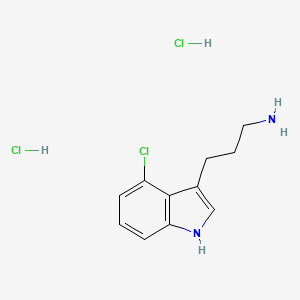
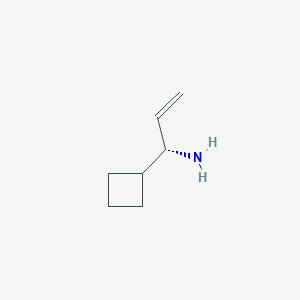
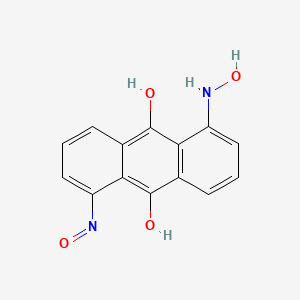


![5-Methylfuro[2,3-b]pyridine](/img/structure/B13132275.png)
![8-Bromo-7-chloro-2-(2-methylphenyl)-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13132277.png)
